Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Introduction to Spirocyclic Compounds in Modern Organic Chemistry
Spirocyclic compounds, characterized by two or more rings sharing a single atom (the spiro atom), occupy a privileged position in medicinal chemistry due to their conformational rigidity and ability to improve drug-like properties. The 7-azaspiro[3.5]nonane system, featuring a nitrogen-containing pyrrolidine ring fused to a carbocyclic nonane via a spiro carbon, exemplifies this class. Its structural complexity enables precise spatial control over functional groups, making it a versatile scaffold for drug discovery.
Structural Significance of 7-Azaspiro[3.5]nonane Frameworks
The 7-azaspiro[3.5]nonane framework consists of a six-membered carbocyclic ring (nonane) and a five-membered nitrogen-containing ring (pyrrolidine) connected at a single spiro carbon (Figure 1). This arrangement imposes significant conformational constraints, reducing entropy penalties during target binding and enhancing selectivity.
Key Structural Features:
- Spiro Connectivity : The shared spiro carbon restricts rotational freedom, locking the molecule into a defined three-dimensional conformation. This rigidity improves binding affinity to biological targets by minimizing unproductive conformations.
- Heteroatom Integration : The pyrrolidine nitrogen enables diverse functionalization, such as carboxylation or alkylation, while contributing to hydrogen-bonding interactions.
- Ring Strain and Stability : Smaller spirocycles (e.g., spiropentane) exhibit high strain, but the 7-azaspiro[3.5]nonane system balances stability with moderate rigidity, making it synthetically accessible and biologically relevant.
Synthesis Example (Adapted from ):
1. React 20-3 precursor (5.6 g) with hydrazine hydrate (8.10 g) and NaOH (5.85 g) in polyethylene glycol.
2. Reflux for 1 hour, then heat to 200°C for 3 hours.
3. Extract with diethyl ether, purify via silica gel chromatography to yield 7-azaspiro[3.5]nonane (93% yield).
Applications in Drug Discovery:
- Conformational Restriction : The spirocyclic core enforces a preorganized geometry, improving fit with targets like enzymes or receptors.
- Physicochemical Optimization : Incorporation of the 7-azaspiro[3.5]nonane scaffold reduces lipophilicity (logP) compared to planar aromatics, enhancing solubility and metabolic stability.
- Synthetic Versatility : Derivatives such as tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate serve as intermediates for further modifications, including trifluoromethylation.
Role of Trifluoromethyl and Hydroxy Functional Groups in Bioactive Molecules
The trifluoromethyl (-CF₃) and hydroxy (-OH) groups in tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate synergistically enhance its bioactivity through electronic, steric, and solubility effects.
Trifluoromethyl Group (-CF₃):
- Lipophilicity Modulation : The -CF₃ group increases molecular lipophilicity, improving membrane permeability while resisting oxidative metabolism due to the strength of C-F bonds.
- Electron-Withdrawing Effects : The inductive effect of -CF₃ polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity and stabilizing interactions with target proteins.
- Steric Bulk : The trifluoromethyl group’s size influences binding pocket occupancy, potentially improving selectivity by excluding off-target interactions.
Hydroxy Group (-OH):
- Hydrogen-Bond Donor : The -OH group facilitates interactions with polar residues in biological targets, enhancing binding affinity and specificity.
- Solubility Enhancement : By increasing hydrophilicity, the hydroxy group counterbalances the lipophilicity of -CF₃, improving aqueous solubility and pharmacokinetics.
- Synthetic Handle : The hydroxy moiety allows for further derivatization, such as esterification or glycosylation, to fine-tune bioactivity.
Synergistic Effects:
The coexistence of -CF₃ and -OH on the same carbon atom creates a unique electronic environment. The electron-withdrawing -CF₃ group acidifies the adjacent hydroxy proton, increasing its hydrogen-bond-donating capacity. This interplay is critical for interactions with enzymatic active sites, as demonstrated in inhibitors targeting hydrolases or kinases.
Table 1: Comparative Effects of Functional Groups on Molecular Properties
| Property | Trifluoromethyl (-CF₃) | Hydroxy (-OH) | Combined (-CF₃/-OH) |
|---|---|---|---|
| LogP | +0.5 to +1.2 | -0.3 to -0.8 | +0.2 to +0.4 |
| Metabolic Stability | High | Moderate | High |
| Hydrogen-Bond Capacity | Acceptor | Donor | Dual (Donor/Acceptor) |
| Solubility (mg/mL) | 0.1–0.5 | 5–10 | 1–3 |
Properties
Molecular Formula |
C14H22F3NO3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H22F3NO3/c1-11(2,3)21-10(19)18-6-4-12(5-7-18)8-13(20,9-12)14(15,16)17/h20H,4-9H2,1-3H3 |
InChI Key |
SRWMBKLQRIYBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
The reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic route chosen .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure contains three key reactive sites:
-
tert-Butyl carbamate group : Susceptible to acidic or basic hydrolysis.
-
Hydroxyl group : Participates in oxidation, protection/deprotection, and substitution reactions.
-
Trifluoromethyl group : Electron-withdrawing effects influence neighboring groups’ reactivity.
Hydrolysis of the tert-Butyl Carbamate
The tert-butyl carbamate group can be cleaved under acidic conditions to yield the corresponding amine. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic deprotection | HCl in dioxane or TFA in DCM | 2-Hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane hydrochloride | ~60–80% |
This reaction is critical for generating free amines for further functionalization in drug discovery .
Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to a ketone, though the trifluoromethyl group may sterically hinder this process:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Dess-Martin periodinane | CH₂Cl₂, 0°C to RT | 2-Oxo-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate | Requires careful optimization |
The ketone derivative is valuable for subsequent nucleophilic additions or reductions .
Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) for substitution reactions:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Mesyl chloride | Et₃N, CH₂Cl₂, 0°C | 2-(Trifluoromethyl)-2-mesyloxy-7-azaspiro[3.5]nonane-7-carboxylate | Intermediate for SN2 reactions |
This step enables the introduction of amines, thiols, or other nucleophiles.
Reduction Pathways
While the compound itself is not typically reduced, its ketone derivatives (post-oxidation) can undergo reductions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to RT | 2-Hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate | Reversible |
Stability and Handling
-
Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM) .
Comparative Reactivity
The trifluoromethyl group’s strong electron-withdrawing effect distinguishes this compound from non-fluorinated analogs:
| Feature | Trifluoromethyl Derivative | Non-Fluorinated Analog |
|---|---|---|
| Hydroxyl Acidity | pKa ~12–13 (enhanced by -CF₃) | pKa ~15–16 |
| Oxidation Rate | Slower due to steric hindrance | Faster |
| SN2 Reactivity | Reduced | Moderate |
Scientific Research Applications
Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex chemical compound featuring a unique spirocyclic structure. It has a molecular formula of and a molecular weight of approximately 309.32 g/mol. The presence of a trifluoromethyl group contributes to its chemical properties and potential applications in medicinal chemistry and material science.
Potential Applications
This compound has potential applications in several fields:
- Medicinal Chemistry The spirocyclic framework, including a nitrogen atom within the ring system, enhances its biological activity and interaction with biological targets. Compounds within this class may exhibit significant biological activity.
- Material Science The trifluoromethyl group influences its solubility and reactivity. It makes it an interesting subject for research and development.
- Further Exploration The versatility of this compound makes it a valuable candidate for further exploration in various scientific domains.
Interactions With Biological Molecules
Interaction studies involving this compound are focused on understanding how it interacts with biological molecules, such as proteins and nucleic acids. Techniques employed include:
- Spectroscopic Methods
- Molecular Docking
- Cell-Based Assays
These studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The spirocyclic structure can provide rigidity and stability, making it a suitable candidate for binding to specific receptors or enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2-position of the 7-azaspiro[3.5]nonane scaffold is a common site for functionalization. Key analogs and their differences include:
| Compound Name | Substituents at 2-Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate | -OH, -CF₃ | C₁₃H₂₀F₃NO₃ | ~295.3 | Not explicitly stated | Combines hydroxyl and electron-withdrawing CF₃; enhances metabolic stability |
| Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | -OH | C₁₃H₂₃NO₃ | 241.33 | 240401-28-9 | Lacks CF₃; lower lipophilicity and reduced electron-withdrawing effects |
| Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | -CN | C₁₃H₂₀N₂O₂ | 236.32 | 203662-66-2 | Cyano group enables nucleophilic substitution; used in cross-coupling |
| Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate | -Br | C₁₃H₂₂BrNO₂ | 304.23 | 1225276-07-2 | Bromo substituent acts as a leaving group for Suzuki or Buchwald reactions |
| Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | =O | C₁₃H₂₁NO₃ | 239.32 | Not provided | Ketone group increases polarity; potential for hydrogen bonding |
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to hydroxyl (logP ~1.8) or cyano (logP ~1.5) analogs, enhancing membrane permeability .
- Solubility: Hydroxyl and ketone derivatives exhibit higher aqueous solubility due to hydrogen bonding, whereas bromo and cyano analogs are more soluble in organic solvents .
- Stability : The CF₃ group improves metabolic stability by resisting oxidative degradation, a critical advantage in drug design .
Hazard Profiles
| Compound | GHS Classification | Hazard Statements |
|---|---|---|
| This compound | H315, H319, H335, H412 | Skin/eye irritation, respiratory irritation |
| Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | No known hazards | Non-hazardous |
| Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate | Not reported | Likely irritant due to bromine |
Research Findings and Trends
- Synthetic Efficiency: Cyano and bromo analogs are synthesized in higher yields (>70%) compared to CF₃ derivatives, which often require multi-step protocols .
- Biological Activity : CF₃-substituted spiro compounds show enhanced binding affinity in kinase assays (IC₅₀ ~50 nM) compared to hydroxyl analogs (IC₅₀ ~200 nM) .
- Environmental Impact : CF₃ derivatives are classified as H412 (harmful to aquatic life), necessitating careful waste management .
Biological Activity
Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex chemical compound notable for its spirocyclic structure, which includes a nitrogen atom within the ring system. This unique configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and related fields.
- Molecular Formula : CHFNO
- Molecular Weight : 309.32 g/mol
- CAS Number : 1251924-76-1
Structural Characteristics
The compound features:
- A trifluoromethyl group, which contributes to its distinctive chemical properties.
- A tert-butyl group that influences solubility and reactivity.
- A hydroxyl group that can participate in hydrogen bonding and other interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Properties : The presence of the nitrogen atom and functional groups suggests potential interactions with microbial targets.
- Anticancer Activity : Initial investigations have hinted at the compound's ability to influence cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.
The proposed mechanisms of action include:
- Interaction with Biological Molecules : The compound may interact with proteins and nucleic acids, influencing biochemical pathways.
- Modification of Biological Macromolecules : Its reactivity allows it to modify proteins or nucleic acids, potentially leading to therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | 0.98 | Lacks trifluoromethyl group |
| Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | 1211586-09-2 | 0.87 | Contains an amino group |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | 0.92 | Different spirocyclic framework |
| Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | 191805-29-5 | 0.89 | Varies in ring size and nitrogen positioning |
This table illustrates how the trifluoromethyl substituent may enhance biological activity compared to structurally similar compounds.
Study on Antimicrobial Activity
A study conducted on derivatives of spirocyclic compounds demonstrated significant antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group was correlated with increased potency in inhibiting bacterial growth.
Investigation into Anticancer Properties
Research focusing on the anticancer potential of similar azaspiro compounds revealed that modifications to their structure could lead to enhanced cytotoxicity against cancer cell lines. The incorporation of functional groups like hydroxyl and trifluoromethyl was found to be crucial in modulating their biological effects.
Q & A
Basic: What safety precautions are critical when handling Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate in laboratory settings?
Answer:
Based on analogous spiro compounds (e.g., tert-butyl diazaspiro derivatives), this compound likely shares hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Key precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to minimize inhalation risks.
- Storage: Store in a cool, dry place, segregated from incompatible materials (e.g., strong oxidizers).
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Basic: What synthetic strategies are employed to prepare spirocyclic compounds like this compound?
Answer:
Spirocyclic scaffolds are typically synthesized via:
- Cyclization Reactions: Intramolecular nucleophilic substitution or ring-closing metathesis to form the spiro core.
- tert-Butyl Protection: Carboxylate groups are often protected using Boc (tert-butoxycarbonyl) chemistry to enhance stability during synthesis.
- Trifluoromethyl Introduction: Electrophilic trifluoromethylation or use of trifluoromethyl-containing building blocks under photoredox catalysis (e.g., analogous to methods in ) .
Advanced: How can crystallographic disorder in spirocyclic compounds complicate X-ray diffraction analysis, and how is this resolved?
Answer:
Spiro systems often exhibit rotational disorder due to flexible bridging atoms, leading to ambiguous electron density maps. Methodological solutions include:
- Data Collection: High-resolution datasets (≤ 1.0 Å) to resolve partial occupancy.
- Refinement Tools: SHELXL’s PART and SIMU commands to model disordered regions .
- Complementary Techniques: Pair X-ray data with NMR or computational geometry optimization (DFT) to validate proposed conformations .
Advanced: How can discrepancies between NMR and X-ray data for stereochemical assignment be systematically addressed?
Answer:
Contradictions may arise from dynamic effects (e.g., fluxionality in solution) vs. static crystal structures. Resolution strategies:
- Variable-Temperature NMR: Identify coalescence temperatures to probe conformational exchange.
- NOESY/ROESY: Detect through-space correlations to infer solution-state geometry.
- Computational Modeling: Compare DFT-optimized structures with crystallographic data to reconcile stereochemical assignments .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: H/C NMR to confirm backbone structure and substituent integration (e.g., trifluoromethyl and tert-butyl groups).
- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl, carbonyl).
- X-Ray Crystallography: Resolve spirocyclic geometry and stereochemistry .
Advanced: What factors influence the hydrolytic stability of the tert-butyl carbamate group in aqueous or acidic conditions?
Answer:
The tert-butyl carbamate (Boc) group is susceptible to acid-catalyzed cleavage. Key considerations:
- pH Sensitivity: Stable at neutral pH but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane.
- Steric Effects: The spirocyclic framework may hinder hydrolysis kinetics.
- Trifluoromethyl Impact: Electron-withdrawing effects may destabilize the carbamate under basic conditions. Optimize reaction time/temperature to prevent premature deprotection .
Advanced: How does the trifluoromethyl group affect the compound’s reactivity in medicinal chemistry applications?
Answer:
The CF group enhances:
- Metabolic Stability: Reduces oxidative metabolism via C-F bond strength.
- Lipophilicity: Increases membrane permeability (logP optimization).
- Electrophilicity: May participate in hydrogen-bonding or dipole interactions in target binding.
Methodological Note: Use F NMR to monitor reactivity in situ and assess stability under biological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
